molecular formula C9H11Cl2NO3 B7970598 5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate CAS No. 82924-41-2

5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate

Cat. No.: B7970598
CAS No.: 82924-41-2
M. Wt: 252.09 g/mol
InChI Key: ILYPZNQCOGPZNP-UHFFFAOYSA-N
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Description

5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C9H8ClNO2·ClH·H2O. It is a derivative of indoline, a bicyclic heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the indoline ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and chloroacetic acid.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.

    Synthetic Route: The 5-chloroindole undergoes a carboxylation reaction with chloroacetic acid to form 5-chloro-2-indolinecarboxylic acid.

Chemical Reactions Analysis

5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and serve as a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2.ClH.H2O/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;;/h1-3,8,11H,4H2,(H,12,13);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYPZNQCOGPZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82924-41-2
Record name 5-Chloro-2-indolinecarboxylic acid hydrochloride hydrate
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